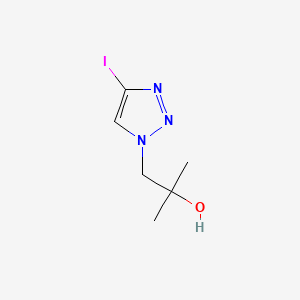
1-(4-Iodo-1H-1,2,3-triazol-1-YL)-2-methylpropan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodo-1H-1,2,3-triazol-1-YL)-2-methylpropan-2-OL is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of an iodine atom attached to the triazole ring and a hydroxyl group attached to a methylpropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-1H-1,2,3-triazol-1-YL)-2-methylpropan-2-OL typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Iodination: The triazole ring is then iodinated using iodine or an iodine-containing reagent under specific reaction conditions.
Attachment of the Methylpropanol Moiety: The final step involves the attachment of the methylpropanol moiety to the iodinated triazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Iodo-1H-1,2,3-triazol-1-YL)-2-methylpropan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium azide (NaN3) and sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydrogenated triazole compound.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
1-(4-Iodo-1H-1,2,3-triazol-1-YL)-2-methylpropan-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Iodo-1H-1,2,3-triazol-1-YL)-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The iodine atom and the triazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromo-1H-1,2,3-triazol-1-YL)-2-methylpropan-2-OL
- 1-(4-Chloro-1H-1,2,3-triazol-1-YL)-2-methylpropan-2-OL
- 1-(4-Fluoro-1H-1,2,3-triazol-1-YL)-2-methylpropan-2-OL
Uniqueness
1-(4-Iodo-1H-1,2,3-triazol-1-YL)-2-methylpropan-2-OL is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H10IN3O |
|---|---|
Poids moléculaire |
267.07 g/mol |
Nom IUPAC |
1-(4-iodotriazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C6H10IN3O/c1-6(2,11)4-10-3-5(7)8-9-10/h3,11H,4H2,1-2H3 |
Clé InChI |
HSFKLKBUVJIHGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1C=C(N=N1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)
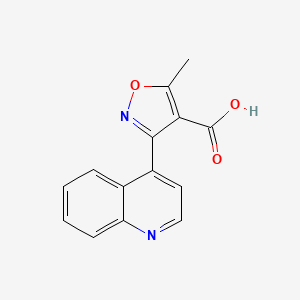

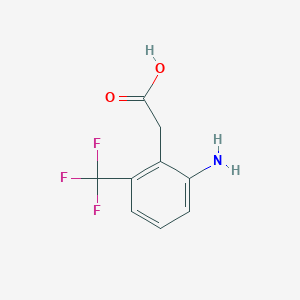
![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)

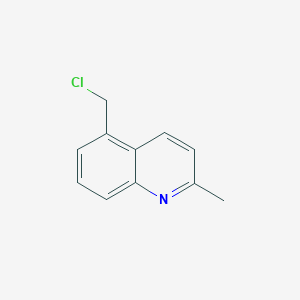
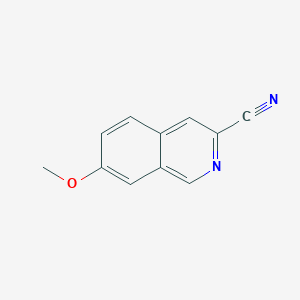
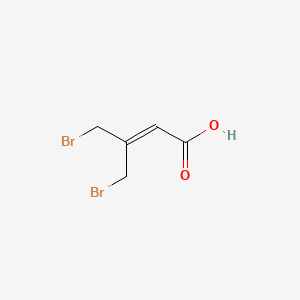
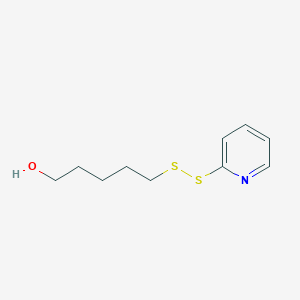
![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)

